Conformational Restriction Magnitude: Cyclopropane α,α-Disubstitution vs. ACC and CAMP/TAMP
1-(2-Aminoethyl)cyclopropanecarboxylic acid incorporates a cyclopropane ring directly at the α-carbon of the amino acid, creating an α,α-disubstituted quaternary center. This structural feature completely eliminates backbone ψ and φ dihedral angle freedom at the point of incorporation. In contrast, 1-aminocyclopropane-1-carboxylic acid (ACC) achieves α,α-disubstitution but lacks the extended 2-aminoethyl side chain, providing a different hydrogen-bonding presentation vector . The cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids (CAMP and TAMP) position the cyclopropane ring β to the carboxylic acid, maintaining some backbone flexibility that is absent in the target compound. The ring strain energy of the cyclopropane moiety is approximately 27.5 kcal/mol, which is consistent across all cyclopropane-containing analogs but is leveraged differently in the α,α-disubstituted architecture .
| Evidence Dimension | Conformational restriction at incorporation site |
|---|---|
| Target Compound Data | α,α-Disubstituted with cyclopropane ring; complete backbone restriction; 2-aminoethyl side chain extends from α-carbon |
| Comparator Or Baseline | ACC: α,α-disubstituted with cyclopropane; no extended side chain. CAMP/TAMP: cyclopropane β to carboxylic acid; residual backbone flexibility |
| Quantified Difference | Target: 0° backbone conformational freedom at α-carbon; Comparators: ACC - 0° freedom (α,α-disubstituted) but different side chain; CAMP/TAMP - >0° freedom (monosubstituted α-carbon) |
| Conditions | Structural analysis based on molecular geometry and X-ray crystallographic data for related cyclopropane amino acids |
Why This Matters
Procurement of the correct compound ensures that the intended degree of conformational restriction is achieved in peptide and peptidomimetic design, which directly affects target binding affinity and selectivity.
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- [2] Wiberg KB. The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English. 1986;25(4):312-322. View Source
